molecular formula C20H22N6O3S B2794638 N-(3-acetamidophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105228-27-0

N-(3-acetamidophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2794638
CAS No.: 1105228-27-0
M. Wt: 426.5
InChI Key: XZQMBZUKPYJLFW-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22N6O3S and its molecular weight is 426.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis of triazole derivatives, including structures related to N-(3-acetamidophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, to investigate their antimicrobial activities. Studies have shown that these compounds exhibit significant antimicrobial properties against various pathogenic bacteria and fungi. For example, certain triazole derivatives have been found potent against Candida species and tested bacteria, demonstrating the potential of these compounds in developing new antimicrobial agents (Altıntop et al., 2011).

Antifungal and Apoptotic Effects

The antifungal and apoptotic effects of triazole-oxadiazole compounds against Candida species have also been investigated. Compounds with triazole structures have shown promising results in inhibiting the growth of Candida albicans and Candida glabrata, with some derivatives demonstrating apoptotic effects on these fungi. This suggests a potential application of these compounds in treating fungal infections and studying their mechanism of action in inducing cell death in fungal cells (Çavușoğlu et al., 2018).

Anticancer Activities

The exploration of triazole derivatives in cancer research has identified compounds with inhibitory effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Specific triazole derivatives bearing the hydrazone moiety have been studied for their cytotoxicity against various cancer cell lines, showing that some compounds are more cytotoxic against melanoma cells. These findings open avenues for further testing of such compounds as potential anticancer agents, particularly as antimetastatic candidates (Šermukšnytė et al., 2022).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel triazole derivatives are crucial steps in understanding their potential applications. Studies focus on developing efficient synthetic routes and characterizing these compounds using various analytical techniques. This foundational work is essential for advancing the research on triazole derivatives and exploring their biological activities and potential applications in pharmaceutical sciences (Kumar et al., 2019).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-4-26-18(16-9-6-10-25(3)19(16)29)23-24-20(26)30-12-17(28)22-15-8-5-7-14(11-15)21-13(2)27/h5-11H,4,12H2,1-3H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQMBZUKPYJLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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